molecular formula C7H6N2O4 B1396673 3-Hydroxy-4-nitrobenzamide CAS No. 182932-64-5

3-Hydroxy-4-nitrobenzamide

Cat. No.: B1396673
CAS No.: 182932-64-5
M. Wt: 182.13 g/mol
InChI Key: RTPMRHZARSJGKC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzamide (B126) Chemistry

Benzamide, the parent compound, is a simple amide derivative of benzoic acid, appearing as an off-white solid. wikipedia.orgnih.gov While benzamide itself is a known organic compound, the evolution of its chemistry has been driven by the synthesis and investigation of its substituted derivatives. wikipedia.org The development of substituted benzamides as therapeutic agents has a significant history, with numerous compounds becoming commercial drugs. wikipedia.org This field has seen continuous innovation, with research focusing on creating novel derivatives with improved efficacy and safety profiles. For instance, the strategic modification of the benzamide scaffold has led to the development of agents with anti-inflammatory, antitumor, and antifungal properties. ontosight.airesearchgate.netresearchgate.net The ongoing research into compounds like entinostat (B1683978) and mocetinostat, which are N-substituted benzamide derivatives, highlights the continued relevance and potential of this chemical class in modern drug discovery. researchgate.netwikipedia.org

Significance of Hydroxyl and Nitro Substituents in Aromatic Systems for Chemical Synthesis and Biological Inquiry

The functional groups attached to an aromatic ring dictate its chemical behavior and biological interactions. The hydroxyl (-OH) and nitro (-NO₂) groups, as found in 3-Hydroxy-4-nitrobenzamide, impart distinct and significant properties.

The hydroxyl group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. msu.edu Its oxygen atom, being highly electronegative, creates polar C-O and O-H bonds, making the group hydrophilic and capable of forming hydrogen bonds. britannica.com This hydrogen-bonding ability is crucial for solubility in water and for interactions with biological macromolecules, such as enzymes and receptors. britannica.com The reactivity of the phenolic hydroxyl group is central to the biochemical action of molecules like vitamin E. britannica.com

Conversely, the nitro group is a strongly deactivating and electron-withdrawing functional group. wikipedia.orgnih.gov This property makes the aromatic ring less susceptible to electrophilic substitution and directs incoming electrophiles to the meta position. nih.govmasterorganicchemistry.com The electron-withdrawing nature of the nitro group is so potent that it facilitates nucleophilic aromatic substitution, a reaction generally difficult for aryl halides. msu.edu In biological contexts, the nitro group is a key component in many bioreductive prodrugs designed to target hypoxic (low-oxygen) tumor cells. mdpi.com These compounds can be selectively activated in cancer cells, leading to cytotoxic effects. mdpi.comspandidos-publications.com The presence of a nitro group can also confer antimicrobial properties. ontosight.ai

Overview of this compound within the Landscape of Nitrobenzamide Derivatives

This compound is a specific substituted benzamide that fits within the broader category of nitrobenzamide derivatives. These derivatives are actively being researched for various therapeutic applications, including as antimicrobial agents, xanthine (B1682287) oxidase inhibitors, and anti-neuroinflammatory agents. researchgate.netnih.govtandfonline.comijpbs.com

The synthesis of this compound can be approached through the modification of related precursors. For example, its parent acid, 3-hydroxy-4-nitrobenzoic acid, can be synthesized from 3-hydroxybenzoic acid using ammonium (B1175870) cerium nitrate (B79036) in acetonitrile (B52724). chemicalbook.com Another related synthesis involves the use of boron tribromide to demethylate a methoxy-substituted precursor to yield a hydroxy-substituted benzamide. acs.org A specific synthesis for a derivative, trans-N-[2-(Dimethylamino)cyclohexyl]-3-hydroxy-4-nitro-benzamide, has been documented involving the reaction of a precursor with boron tribromide. prepchem.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 182932-64-5 sigmaaldrich.combldpharm.com
Molecular Formula C₇H₆N₂O₄ sigmaaldrich.combldpharm.com
Molecular Weight 182.14 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key RTPMRHZARSJGKC-UHFFFAOYSA-N sigmaaldrich.com
Storage Sealed in dry, room temperature sigmaaldrich.com

Research Gaps and Future Perspectives in the Study of this compound

While the broader class of nitrobenzamide derivatives is the subject of extensive research, dedicated studies on this compound are notably scarce. The available information primarily positions it as a commercially available chemical intermediate. sigmaaldrich.combldpharm.com This represents a significant research gap and an opportunity for future investigation.

Future research could systematically explore the biological activities of this compound, drawing inspiration from studies on its structural analogs. Potential areas of investigation include:

Antimicrobial Activity: Given that various 4-nitrobenzamide (B147303) derivatives have shown promise as antimicrobial agents, screening this compound against a panel of bacteria and fungi could reveal novel therapeutic leads. researchgate.netijpbs.com

Enzyme Inhibition: A recent study identified 4-(isopentyloxy)-3-nitrobenzamide derivatives as potent xanthine oxidase inhibitors for treating hyperuricemia. nih.gov The structural similarity suggests that this compound could be investigated as an inhibitor for this or other clinically relevant enzymes.

Anti-inflammatory and Anticancer Potential: Substituted benzamides are widely explored as anti-inflammatory and anticancer agents. researchgate.netresearchgate.netmdpi.com The presence of both a hydroxyl and a nitro group provides a unique electronic and structural profile that could be leveraged for these applications. The nitro group, in particular, makes it a candidate for development as a hypoxia-activated prodrug for cancer therapy. mdpi.comspandidos-publications.com

Neuropharmacology: Nitrobenzamide derivatives have also been studied as potential anti-neuroinflammatory agents. tandfonline.com Investigating the effects of this compound on neurological pathways and inflammatory markers in the central nervous system could open new research avenues.

Synthetic Chemistry: The compound itself can serve as a valuable scaffold. For instance, an unexpected reaction yielded 4-imidazoyl-3-nitrobenzamide, indicating its potential for creating novel bicyclic moieties for further drug development. diva-portal.org

The lack of dedicated research on this compound, coupled with the promising results from related compounds, underscores the potential value of focused studies on its synthesis, characterization, and biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPMRHZARSJGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 3 Hydroxy 4 Nitrobenzamide and Its Analogs

Retrosynthetic Analysis of the 3-Hydroxy-4-nitrobenzamide Core

A retrosynthetic analysis of this compound (I) reveals several logical disconnections, highlighting the key bond formations required for its synthesis. The primary disconnection strategy involves breaking the amide bond (C-N), which leads to the precursor 3-hydroxy-4-nitrobenzoic acid (II) and ammonia (B1221849) or a suitable ammonia equivalent. This is a common and straightforward approach in amide synthesis.

Alternatively, functional group interconversion (FGI) can be considered. For instance, the nitro group can be introduced at a later stage via nitration of a 3-hydroxybenzamide (B181210) (III) precursor. Another FGI approach involves the hydroxylation of a 4-nitrobenzamide (B147303) (IV) precursor. These retrosynthetic pathways are illustrated below:

Amide Bond Disconnection:

this compound (I) ⇒ 3-Hydroxy-4-nitrobenzoic acid (II) + Ammonia

Functional Group Interconversion (Nitration):

this compound (I) ⇒ 3-Hydroxybenzamide (III)

Functional Group Interconversion (Hydroxylation):

this compound (I) ⇒ 4-Nitrobenzamide (IV)

The feasibility of each of these forward synthetic routes, derived from the retrosynthetic analysis, is explored in the subsequent sections.

Direct Synthesis Routes for this compound

The direct synthesis of this compound can be achieved through several methods, each with its own set of advantages and challenges.

Amidation Reactions for Benzamide (B126) Formation

The most direct route to this compound involves the amidation of 3-hydroxy-4-nitrobenzoic acid. This transformation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, 3-hydroxy-4-nitrobenzoic acid can be treated with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to yield the amide. google.com

In a patented procedure for a related compound, 3-hydroxy-4-nitrobenzoic acid was reacted with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in acetonitrile (B52724). The resulting intermediate was then reacted with an amine to produce the desired benzamide derivative. google.com This suggests a viable pathway for the synthesis of the title compound.

PrecursorReagentsSolventTemperatureYieldReference
3-Hydroxy-4-nitrobenzoic acid1. Thionyl chloride, DMF (cat.) 2. AmineAcetonitrile70 °CNot specified google.com

Nitration of Hydroxybenzamide Precursors

An alternative strategy involves the direct nitration of a 3-hydroxybenzamide precursor. This electrophilic aromatic substitution reaction introduces the nitro group at the position para to the activating hydroxyl group. The directing effects of the hydroxyl and amide groups are crucial in determining the regioselectivity of the nitration.

While a specific procedure for the nitration of 3-hydroxybenzamide to yield the 4-nitro derivative is not extensively detailed in the provided search results, the nitration of similar phenolic compounds is a well-established transformation. For example, the nitration of 2-hydroxybenzamide has been reported, indicating the feasibility of this approach.

Hydroxylation of Nitrobenzamide Precursors

The synthesis of this compound through the hydroxylation of a 4-nitrobenzamide precursor is a conceptually plausible but less commonly reported method. This route would involve the direct introduction of a hydroxyl group onto the aromatic ring, ortho to the amide group and meta to the nitro group. The regioselectivity of such a hydroxylation reaction would be a critical challenge to overcome. General methods for the hydroxylation of aromatic compounds exist but their specific application to 4-nitrobenzamide to produce the desired 3-hydroxy isomer requires further investigation.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors, most notably 3-hydroxy-4-nitrobenzoic acid.

Preparation of 3-Hydroxy-4-nitrobenzoic Acid and Related Carboxylic Acids

Several methods have been developed for the synthesis of 3-hydroxy-4-nitrobenzoic acid.

One common approach is the nitration of 3-hydroxybenzoic acid. In a historical method, 3-hydroxybenzoic acid is dissolved in hot nitrobenzene (B124822) and treated with fuming nitric acid, resulting in the formation of 3-hydroxy-4-nitrobenzoic acid with a reported yield of 15%. prepchem.com A more modern approach utilizes ammonium (B1175870) cerium(IV) nitrate (B79036) in acetonitrile at room temperature, providing a 27% yield of the desired product. chemicalbook.com

Starting MaterialNitrating AgentSolventTemperatureYieldReference
3-Hydroxybenzoic acidFuming nitric acidNitrobenzene35-40 °C15% prepchem.com
3-Hydroxybenzoic acidAmmonium cerium(IV) nitrateAcetonitrileRoom Temp.27% chemicalbook.com

Another innovative method starts from the more readily available and less expensive m-cresol (B1676322). This process involves the nitration of m-cresol to form 5-methyl-2-nitrophenol, followed by oxidation of the methyl group to a carboxylic acid using hydrogen peroxide. This two-step process has been reported to produce 3-hydroxy-4-nitrobenzoic acid with a high purity and a product rate of up to 95.1%. google.com

Starting MaterialReagentsKey StepsPurityProduct RateReference
m-Cresol1. Concentrated nitric acid, Sulfuric acid 2. Hydrogen peroxideNitration, Oxidation94.7%95.1% google.com

The purification of 3-hydroxy-4-nitrobenzoic acid is typically achieved through recrystallization from dilute alcohol or by column chromatography. prepchem.comchemicalbook.com

Synthesis of Halogenated Benzoic Acid Derivatives for Subsequent Functionalization

The synthesis of halogenated benzoic acids serves as a critical entry point for the construction of more complex molecules, including analogs of this compound. The position of the halogen atom on the benzoic acid ring dictates the subsequent functionalization strategies. Various methods have been developed to achieve regioselective halogenation.

Direct halogenation of benzoic acid typically yields meta-substituted products due to the electron-withdrawing nature of the carboxylic acid group. turito.com For instance, treating benzoic acid with halogens in the presence of a catalyst like ferric chloride results in the formation of meta-halobenzoic acid. turito.com However, modern synthetic chemistry often requires more specific regioselectivity.

Transition metal-catalyzed C–H bond activation has emerged as a powerful tool for the regioselective halogenation of benzoic acid derivatives. rsc.orgresearchgate.net Palladium catalysts, for example, can direct the halogenation to the meta position of benzoic acids, a feat that is challenging with traditional electrophilic substitution methods. rsc.orgscispace.com One such method employs a palladium acetate (B1210297) catalyst with an N-acetylated amino acid ligand to achieve meta-C–H bromination and chlorination of benzoic acid derivatives with good yields. rsc.org Similarly, iridium-catalyzed methods have been developed for the regioselective monoiodination of benzoic acids at room temperature. rsc.org

Another advanced strategy is decarboxylative halogenation, where the carboxylic acid group itself is replaced by a halogen. organic-chemistry.orgosti.gov This method is particularly useful for introducing halogens at the position previously occupied by the carboxyl group. Copper(I) can mediate the decarboxylative halogenation of electron-deficient benzoic acids, while palladium(II) is effective for electron-rich substrates under aerobic conditions. organic-chemistry.org

The table below summarizes various methodologies for the synthesis of halogenated benzoic acid derivatives.

Methodology Reagents/Catalyst Position Selectivity Key Features Reference
Electrophilic HalogenationHalogen (Cl₂, Br₂) / FeCl₃metaTraditional method, suitable for simple substrates. turito.com
Directed C-H HalogenationPd(OAc)₂ / Ligand / Halogen SourcemetaHigh regioselectivity for complex molecules. rsc.orgscispace.com
Directed C-H HalogenationNi(OAc)₂ / NXS / TfOHVariesEffective for electron-deficient arenes. rsc.org
Decarboxylative HalogenationCu(I) or Pd(II) / Halogen Sourceipso (replaces COOH)Accesses aryl halides from carboxylic acids. organic-chemistry.orgosti.gov
Diazotization & FluorinationDiazotization / Fluorinating AgentVariesUsed for preparing specific halogenated derivatives like fluorinated compounds. google.com

Derivatization Strategies for this compound and Related Scaffolds

Derivatization of the this compound scaffold is key to exploring its chemical space and developing new molecular entities. Modifications can be targeted at the amide nitrogen, the hydroxyl group, or the nitro group, each providing a pathway to a diverse range of analogs.

N-Substitution Reactions on the Amide Nitrogen

The amide nitrogen of this compound offers a prime site for substitution to generate N-alkylated or N-arylated derivatives. The classic Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride, is a fundamental method for forming the amide bond itself and can be adapted for N-substitution. mdpi.com For instance, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide is achieved by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com A similar strategy can be applied starting from 3-hydroxy-4-nitrobenzoyl chloride to yield corresponding N-substituted amides.

A direct synthesis of N,N-disubstituted benzamides can be achieved through the amidation of the parent carboxylic acid. For example, 3-hydroxy-4-nitrobenzoic acid can be reacted with dimethylamine (B145610) to produce N,N-dimethyl-3-hydroxy-4-nitrobenzamide. google.com This reaction is often the first step in a multi-step synthesis, highlighting its role as a foundational modification. google.com

Reaction Type Starting Materials Product Type Example Compound Reference
Amidation3-Hydroxy-4-nitrobenzoic acid, DimethylamineN,N-disubstituted amideN,N-Dimethyl-3-hydroxy-4-nitrobenzamide google.com
Schotten-Baumann Reaction4-Nitrobenzoyl chloride, Primary/Secondary AmineN-substituted amideN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com
Nitration of N-substituted benzamideN,N-diethyl-m-toluamide, Potassium nitrateN-substituted nitrobenzamideN,N-diethyl-3-methyl-4-nitrobenzamide researchgate.net

Modifications of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile handle for further functionalization, including O-alkylation and O-acylation to form ethers and esters, respectively. These modifications can significantly alter the molecule's properties.

A common strategy is the use of protecting groups, which is a temporary modification. For instance, the hydroxyl group can be protected before performing reactions on other parts of the molecule, such as the reduction of the nitro group. google.com O-acylation is another key modification. The reaction of 3-hydroxy-4-nitrobenzoic acid with 3,5-dichlorobenzoyl chloride in the presence of a base leads to the formation of an ester at the hydroxyl position. rsc.org This o-benzoylation is a step in the synthesis of more complex heterocyclic structures like benzoxazoles. rsc.org

Variations of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other substituents, dramatically expanding the structural diversity of this compound analogs. The most common transformation is the reduction of the nitro group to an amine.

This reduction can be achieved using various reducing agents, such as iron powder, zinc powder, or tin(II) chloride, in an acidic medium. google.com The resulting amino group is a gateway to a vast array of further derivatizations. For example, the newly formed 4-amino-3-hydroxybenzamide (B123305) derivative can undergo diazotization followed by Sandmeyer or related reactions to introduce halogens, cyano, or hydroxyl groups. The amino group itself can be acylated to form new amides or sulfonamides, or it can be used as a nucleophile in various coupling reactions.

Transformation Reagents Resulting Functional Group Potential for Further Derivatization Reference
Nitro ReductionFe powder, Zn powder, or SnCl₂ / AcidAmino (-NH₂)Diazotization, acylation, Schiff base formation. google.com

Introduction of Complex Moieties (e.g., Schiff Bases, Hybrid Molecules)

The functional groups on the this compound scaffold can be leveraged to build more complex molecular architectures, including Schiff bases and fused heterocyclic systems.

Following the reduction of the nitro group to an amine, the resulting 4-amino-3-hydroxybenzamide can be condensed with various aldehydes or ketones to form Schiff bases (imines). This reaction introduces a new point of diversity into the molecule.

Furthermore, the scaffold can be used to construct fused ring systems. A notable example is the synthesis of benzoxazole (B165842) derivatives. The process can involve the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid, followed by a reductive cyclization step using zinc in methanesulfonic acid. rsc.org This transformation converts the ortho-aminophenol system (generated in situ from the nitro and hydroxyl groups) into a fused benzoxazole ring, a privileged scaffold in medicinal chemistry. rsc.org The creation of such "hybrid molecules" by linking the benzamide core to other functional or bioactive fragments is a common strategy in drug discovery. mdpi.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing product yield, ensuring purity, and developing scalable synthetic routes. This involves the systematic variation of parameters such as solvent, temperature, catalyst, and reaction time.

For the synthesis of intermediates, such as halogenated benzoic acids, optimization is key to achieving high regioselectivity and yield. In palladium-catalyzed C-H bromination, for instance, a screen of ligands, solvents, and additives is often necessary. Studies have shown that using specific N-acyl amino acid ligands in a solvent like hexafluoroisopropanol (HFIP) at a controlled temperature (e.g., 60 °C) can provide the desired meta-brominated benzoic acid in good yield. rsc.org

The table below provides examples of optimized reaction parameters for relevant transformations.

Reaction Parameter Optimized Optimized Condition Impact Reference
meta-C-H BrominationCatalyst SystemPd(OAc)₂, N-Ac-Gly-OH ligand, HFIP solvent, 60°CHigh yield and regioselectivity. rsc.org
Multi-step SynthesisSolvents/TemperatureStep-specific (e.g., amidation in toluene (B28343) at 100°C; reduction in methanol (B129727)/water at 100°C)High overall yield, suitable for industrial scale-up. google.com
Decarboxylative HalogenationReagent ChoiceN-iodosuccinimide for iodinationEfficient reaction for iodinated products. osti.gov

Isolation and Purification Techniques for Substituted Benzamides

The isolation and purification of substituted benzamides, including this compound, are critical steps in their synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method largely depends on the physical and chemical properties of the target benzamide, such as its polarity, solubility, and thermal stability. Common techniques employed include recrystallization, column chromatography, and solid-phase extraction.

For many substituted benzamides, recrystallization is a straightforward and effective purification method. researchgate.net This technique relies on the differences in solubility of the benzamide and impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the benzamide decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. researchgate.net The choice of solvent is crucial; ideal solvents include ethanol, acetone, acetonitrile, and 1,4-dioxane. researchgate.net For instance, N-aryl-substituted benzamides have been successfully purified by recrystallization from 95% alcohol. niscair.res.in In some cases, a mixture of solvents is used. For example, the purification of 4-iodo-3-nitrobenzamide (B1684207) was achieved by dissolving the crude solid in hot methanol followed by the addition of water to induce precipitation of the pure product. google.com

Column chromatography is a versatile and widely used technique for the purification of substituted benzamides, especially when dealing with complex mixtures or when the impurities have similar solubility profiles to the product. uni-muenchen.denih.gov In this method, a solution of the crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.netuni-muenchen.de An eluent, or mobile phase, is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The polarity of the eluent is a critical parameter. A common mobile phase for the purification of benzamides is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate. researchgate.netuni-muenchen.de The ratio of these solvents is optimized to achieve the best separation. For example, in the synthesis of helical aromatic amides, a mixture of dichloromethane and cyclohexane (B81311) (4:1, v/v) was used to achieve good separation on silica gel. uni-muenchen.de The purification of 2-Hydroxy-3-nitrobenzamide was accomplished using column chromatography with a gradient of ethyl acetate in petroleum ether over a silica gel column. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is another powerful technique for the purification of substituted benzamides, offering high resolution and the ability to isolate highly pure compounds. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol, often with an acid modifier like formic acid or phosphoric acid. nih.govsielc.com This technique has been successfully applied to the purification of various benzamides, including [³H]NCQ 115, a selective dopamine (B1211576) D2 receptor ligand. nih.gov

Solid-phase extraction (SPE) offers an alternative to traditional aqueous workup and chromatography. nih.gov This technique involves passing a solution of the crude product through a cartridge containing a solid sorbent. The target compound is either retained on the sorbent while impurities pass through, or the impurities are retained, and the product is collected in the eluate. This method has been used for the purification of amides synthesized directly from carboxylic acids and amines, avoiding the need for more laborious purification procedures. nih.gov

In some syntheses, the crude product can be isolated by simple washing and filtration. For instance, some N-aryl-substituted benzamides were obtained as a powder that was washed with water before recrystallization. niscair.res.in Similarly, in certain syntheses, the product precipitates from the reaction mixture and can be collected by filtration, followed by washing with appropriate solvents. mdpi.com

The selection of the most appropriate isolation and purification technique is guided by the specific characteristics of the substituted benzamide and the nature of the impurities present. A combination of these methods is often employed to achieve the desired level of purity.

Data on Purification of Substituted Benzamides

Compound NamePurification TechniqueDetails
Helical aromatic amidesColumn ChromatographyStationary Phase: Silica gel; Mobile Phase: Dichloromethane/cyclohexane (4:1, v/v). uni-muenchen.de
N-aryl-substituted benzamidesRecrystallizationSolvent: 95% alcohol. niscair.res.in
Amides from carboxylic acids and aminesSolid-Phase ExtractionUtilized commercially available resins to avoid aqueous workup or chromatography. nih.gov
2-Hydroxy-3-nitrobenzamideColumn ChromatographyStationary Phase: Silica gel; Mobile Phase: Gradient of ethyl acetate in petroleum ether. nih.gov
4-Iodo-3-nitrobenzamideRecrystallizationSolvents: Methanol and water. google.com
[³H]NCQ 115Reversed-Phase HPLCMobile phase components not specified but is a common technique for such compounds. nih.gov
Fluoro-trifluoromethyl-substituted N-(2-diethylaminoethyl)-N-(2,6-dimethylphenyl)-benzamidesRecrystallizationThe hydrochlorides were recrystallized from boiling ethyl acetate. farmaciajournal.com
4-Nitrobenzamide derivativesRecrystallizationRecrystallized from hot alcohol. ijpbs.com

Advanced Spectroscopic Characterization Methodologies for 3 Hydroxy 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Hydroxy-4-nitrobenzamide. By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the precise arrangement of atoms and understand the compound's conformational behavior in solution.

High-Resolution 1D NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display an ABC spin system corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), nitro (-NO₂), and benzamide (B126) (-CONH₂) substituents. The electron-withdrawing nitro and amide groups generally deshield nearby protons, shifting their signals downfield, while the electron-donating hydroxyl group has a shielding effect. The amide protons (-NH₂) typically appear as a broad singlet, though they can sometimes resolve into two separate signals due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal seven distinct carbon signals. Six of these correspond to the aromatic carbons, and one corresponds to the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups; carbons bearing the nitro and carbonyl groups are shifted downfield, while the carbon attached to the hydroxyl group is shifted upfield relative to unsubstituted benzene. stackexchange.comlibretexts.org The carbonyl carbon typically appears at the far downfield end of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CONH₂)-~130-135
C2~8.0-8.2 (d)~120-125
C3 (-OH)-~150-155
C4 (-NO₂)-~140-145
C5~7.6-7.8 (dd)~125-130
C6~7.0-7.2 (d)~115-120
Carbonyl (C=O)-~165-170
-NH₂~7.5-8.5 (broad s)-
-OH~10.0-11.0 (broad s)-

Note: Predicted values are based on established substituent effects on benzene rings. Actual values may vary depending on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-5 with H-6, and H-5 with H-2), confirming their positions relative to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com HSQC is essential for definitively assigning the ¹³C signals for the protonated aromatic carbons (C-2, C-5, and C-6) by linking them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. youtube.com For instance, the amide protons could show a correlation to the carbonyl carbon and C-1. The aromatic proton H-2 would be expected to show correlations to C-4 and the carbonyl carbon, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the amide protons and the aromatic proton at the C-2 position, depending on the rotational conformation of the amide group. researchgate.netresearchgate.net

Expected 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Carbons (or Protons)Information Gained
COSY H-2H-6Connectivity of aromatic protons
H-5H-6
HSQC H-2C-2Direct C-H attachment
H-5C-5
H-6C-6
HMBC H-2C-1, C-4, C-6, C=OLong-range connectivity, quaternary carbon assignment
H-5C-1, C-3, C-4
H-6C-2, C-4
-NH₂C-1, C=O
NOESY -NH₂H-2Spatial proximity, conformation

Variable Temperature NMR Studies for Conformational Dynamics

The amide C-N bond in this compound possesses a significant degree of double-bond character due to resonance, which restricts its free rotation. nanalysis.comazom.com This restricted rotation can lead to the observation of distinct chemical environments for atoms or groups near the amide functionality.

Variable Temperature (VT) NMR is a powerful technique used to study such dynamic processes. acs.orgnih.gov At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, which may result in separate signals for the two amide protons (-NH₂). As the temperature is increased, the rate of rotation increases. Eventually, a point is reached—the coalescence temperature—where the two signals broaden and merge into a single, averaged signal. nih.govacs.org By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational stability. acs.orgst-andrews.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy (typically to within a few parts per million). measurlabs.comfiveable.me This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. researchgate.netlibretexts.org For this compound, with a molecular formula of C₇H₆N₂O₄, the theoretical monoisotopic mass can be calculated with high precision. nih.govmzcloud.org An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, a critical step in its identification.

Molecular Formula: C₇H₆N₂O₄

Calculated Exact Mass: 182.0328 Da

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. elsevierpure.com This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals from the protonated molecular ion [M+H]⁺. bohrium.comresearchgate.net Characteristic fragmentation patterns for aromatic amides and nitro compounds include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide group.

Loss of the Amide Moiety (•CONH₂): A common cleavage for aromatic amides. nih.gov

Loss of Nitric Oxide (•NO) or Nitrogen Dioxide (•NO₂): Characteristic fragmentation for nitroaromatic compounds. elsevierpure.combohrium.com

Loss of Carbon Monoxide (CO): Often occurs from the benzoyl cation formed after initial amide cleavage.

By analyzing these fragmentation pathways, the connectivity of the functional groups can be confirmed, providing structural evidence that complements the data obtained from NMR spectroscopy.

Plausible MS/MS Fragments for this compound ([M+H]⁺, m/z 183.04)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
183.04166.01NH₃Ionized 3-hydroxy-4-nitrobenzoic acid
183.04137.02•NO₂Ionized 3-hydroxybenzamide (B181210)
166.01136.01NOFragment from loss of NO from m/z 166
137.02120.02NH₃Ionized 3-hydroxybenzoic acid fragment
137.02109.03COPhenyl fragment from m/z 137

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with the molecule, a unique vibrational spectrum is generated, which serves as a molecular "fingerprint." This spectrum reveals characteristic vibrations of specific bonds and functional groups, such as O-H, N-H, C=O, and NO₂.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing bonds to vibrate at specific frequencies. The FT-IR spectrum of this compound exhibits distinct absorption bands that confirm the presence of its key functional groups. The analysis often involves comparing experimental frequencies with those calculated through theoretical methods for a precise assignment.

The spectrum is characterized by high-wavenumber vibrations from the hydroxyl (O-H) and amine (N-H) groups of the benzamide moiety. The presence of both intramolecular and intermolecular hydrogen bonding can lead to a broadening of the O-H stretching band. The carbonyl (C=O) stretching vibration of the amide group appears as a strong, sharp peak in the characteristic region. Vibrations associated with the nitro (NO₂) group, specifically the asymmetric and symmetric stretching modes, are also prominent. Aromatic C-H stretching and C=C ring vibrations further confirm the benzene ring structure.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups (Note: Data is based on characteristic frequencies for similar molecular structures and may vary slightly based on experimental conditions.)

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Description
ν(O-H)Hydroxyl3400 - 3200 (Broad)O-H stretching, often broadened by hydrogen bonding.
νₐₛ(N-H)Amide~3450Asymmetric N-H stretching of the primary amide.
νₛ(N-H)Amide~3350Symmetric N-H stretching of the primary amide.
ν(C=O)Amide I1680 - 1650C=O stretching vibration.
δ(N-H)Amide II1640 - 1600N-H in-plane bending.
νₐₛ(NO₂)Nitro1570 - 1500Asymmetric NO₂ stretching.
νₛ(NO₂)Nitro1370 - 1300Symmetric NO₂ stretching.
ν(C-N)Amide/Nitro1300 - 1200C-N stretching vibrations.
ν(C-O)Phenolic1260 - 1180C-O stretching of the hydroxyl group.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light (laser), and transitions that are weak in FT-IR may be strong in Raman, and vice-versa. For this compound, Raman spectroscopy is particularly effective for identifying vibrations of the nitro group and the aromatic ring. The symmetric stretching of the nitro group typically produces a very strong and easily identifiable Raman band. The aromatic ring C=C stretching vibrations also give rise to characteristic bands. The carbonyl (C=O) stretch is generally weaker in Raman than in IR, while the non-polar C=C bonds of the benzene ring provide strong signals.

Table 2: Key Raman Shifts for this compound (Note: Data is based on characteristic frequencies for similar molecular structures.)

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Description
νₛ(NO₂)Nitro1370 - 1300Symmetric NO₂ stretching, typically a very strong band.
Ring BreathingAromatic Ring~1000Symmetric vibration of the entire benzene ring.
ν(C=C)Aromatic Ring1600 - 1580Aromatic ring quadrant stretching.
Trigonal BendAromatic Ring~1010In-plane bending of the benzene ring.

To achieve unambiguous assignment of the observed FT-IR and Raman bands, experimental data is often correlated with theoretical calculations. niscpr.res.in Density Functional Theory (DFT) is a computational quantum chemical method widely used for this purpose. nih.govscirp.org By modeling the molecule, its equilibrium geometry can be optimized, and the vibrational frequencies can be calculated.

The process involves using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). niscpr.res.in The calculated (theoretical) frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve the correlation with the experimental spectrum. This combined approach allows for a detailed and confident assignment of even complex vibrational modes arising from the coupling of different functional groups. niscpr.res.innih.gov For molecules like 3-Hydroxy-4-nitrobenzaldehyde, a structurally similar compound, this method has proven effective for identifying characteristic frequencies and attributing band names by comparing observed and simulated spectra. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. uzh.ch The UV-Vis spectrum of this compound is dictated by its chromophores: the nitro-substituted benzene ring and the amide group, which form a conjugated system.

The absorption spectrum is expected to show intense bands corresponding to π → π* transitions and lower intensity bands from n → π* transitions. libretexts.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the aromatic ring in this compound and typically result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity than π → π* transitions.

The presence of the electron-withdrawing nitro group and electron-donating hydroxyl group on the benzene ring influences the energy of these transitions and thus the position of the maximum absorbance (λmax). Studies on similar nitroaromatic compounds, such as nitrobenzaldehydes, show complex multi-peak spectra in the 200-400 nm range. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedAssociated Functional GroupsExpected Wavelength Region
π → ππ (bonding) to π (antibonding)Aromatic Ring, C=O, NO₂200 - 400 nm (High Intensity)
n → πn (non-bonding) to π (antibonding)C=O, NO₂, OH>300 nm (Low Intensity)

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography is the premier technique for this purpose in the context of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and other chemical compounds. acs.orgnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase.

The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. Purified batches of the compound are often required to have a purity of >95% as assessed by this method. nih.govresearchgate.net The UV detector wavelength is set at or near the compound's λmax (determined by UV-Vis spectroscopy) to ensure maximum sensitivity.

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column C18 (e.g., Agilent InfinityLab Poroshell 120 EC-C18)Nonpolar stationary phase for reversed-phase separation. nih.gov
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) (B), often with 0.1% Formic Acid. nih.govPolar solvent system to elute the compound from the column. Formic acid improves peak shape.
Detection UV SpectrophotometerMonitors the column eluent for the compound based on its UV absorbance.
Purity Standard >95%Common requirement for chemical intermediates. acs.orgnih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective analytical technique extensively employed to monitor the progress of chemical reactions. In the synthesis of this compound, TLC is an indispensable tool for qualitatively tracking the conversion of the starting material, 3-Hydroxy-4-nitrobenzoic acid, into the desired product. This method allows for the real-time assessment of the reaction mixture, helping to determine the point of completion and to identify the presence of any significant byproducts.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the analysis of this compound and its precursor, a suitable stationary phase is silica (B1680970) gel, a polar adsorbent. The choice of the mobile phase, or eluent, is critical for achieving a clear separation of the spots corresponding to the reactant and the product.

A typical mobile phase for the TLC analysis of aromatic nitro compounds consists of a mixture of a non-polar solvent and a more polar solvent. The polarity of the solvent system is optimized to ensure that the components of the mixture migrate up the TLC plate at different rates, resulting in distinct spots. The progress of the reaction can be monitored by spotting the reaction mixture on a TLC plate at regular intervals alongside the starting material as a reference.

Visualization of the separated spots on the TLC plate is commonly achieved under ultraviolet (UV) light, as aromatic compounds like this compound and its precursor are often UV-active. The spots will appear as dark areas on a fluorescent background.

The retention factor (R f ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Due to the difference in polarity between the carboxylic acid group of the starting material and the amide group of the product, they will exhibit different R f values in a given solvent system. 3-Hydroxy-4-nitrobenzoic acid, being more polar, will have a stronger interaction with the polar silica gel stationary phase and thus will have a lower R f value compared to the less polar product, this compound.

Illustrative Research Findings

While specific TLC data for the synthesis of this compound is not extensively published, the following table illustrates the expected results based on the principles of chromatography and data from structurally similar compounds. The hypothetical reaction involves the conversion of 3-Hydroxy-4-nitrobenzoic acid to this compound.

CompoundFunctionStationary PhaseMobile Phase (v/v)VisualizationExpected Rf Value
3-Hydroxy-4-nitrobenzoic acidStarting MaterialSilica Gel 60 F254Ethyl Acetate (B1210297) : Hexane (B92381) (1:1)UV Light (254 nm)~ 0.35
This compoundProductSilica Gel 60 F254Ethyl Acetate : Hexane (1:1)UV Light (254 nm)~ 0.50

By monitoring the disappearance of the spot corresponding to the starting material and the appearance and intensification of the product spot, a chemist can effectively determine the optimal reaction time.

Advanced Structural Elucidation and Crystallography of 3 Hydroxy 4 Nitrobenzamide and Its Analogs

Neutron Diffraction Studies for Hydrogen Atom LocalizationThere is no evidence of neutron diffraction studies having been performed on 3-hydroxy-4-nitrobenzamide, a technique that would be necessary for the precise localization of hydrogen atoms within the crystal structure.

The generation of a scientifically accurate article adhering to the requested outline is contingent on the existence of this fundamental experimental data. At present, the crystallographic characterization of this compound has not been reported in the accessible scientific literature. Therefore, the detailed analysis of its crystal structure cannot be performed.

Structure Activity Relationship Sar Investigations of Nitrobenzamide Derivatives

Impact of Hydroxyl Group Position and Chemical Modification on Biological Interactions

The position of the hydroxyl (-OH) group on the benzamide (B126) ring is a crucial determinant of biological activity, primarily through its ability to form hydrogen bonds with receptor sites. drugdesign.org The presence and location of hydroxyl groups are considered among the most relevant molecular properties determining the efficiency of some benzamide derivatives as inhibitors of photosynthetic electron transport. nih.govresearchgate.net In flavonoids, a class of compounds where SAR is extensively studied, the position and number of hydroxyl groups on the aromatic rings significantly affect their inhibitory activity against enzymes like α-glucosidase. nih.gov Replacing a phenolic hydroxyl group with a methoxy (B1213986) (-OCH3) group, for instance, can lead to a substantial drop in biological activity, underscoring the hydroxyl's role as a hydrogen bond donor. drugdesign.org

The introduction of hydroxyl groups to a parent molecule can increase hydrogen bonding interactions with surrounding amino acids at a target site, potentially leading to stronger binding and increased inhibitory activity. nih.gov This principle is fundamental in drug design, where the strategic placement of hydrogen-bonding moieties like the hydroxyl group is used to optimize interactions with biological targets.

Role of the Nitro Group in Modulating Reactivity and Target Binding

The nitro group (-NO₂) is a significant functional group in medicinal chemistry, acting as a potent electron-withdrawing moiety that can modulate a molecule's electronic properties, polarity, and reactivity. nih.govresearchgate.net It is often incorporated into drug structures to enhance bioactivity and can serve as a pharmacophore, a part of a molecule responsible for its pharmacological effects. mdpi.com The electron-withdrawing nature of the nitro group, acting through resonance, deactivates certain positions on the aromatic ring and alters molecular polarity, which can facilitate interactions with nucleophilic sites in proteins and enzymes, leading to inhibitory effects. nih.govmdpi.com

Nitro-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. mdpi.com The biological action of many nitro compounds is contingent upon the metabolic reduction of the nitro group within the body. nih.govmdpi.com This process can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are often key to the compound's mechanism of action. nih.govnih.gov

Positional Isomer Effects (Ortho, Meta, Para Nitro Substitution)

The position of the nitro group on the benzamide ring—ortho, meta, or para—has a profound effect on the molecule's biological activity. This is due to the different ways each isomer can interact with a target binding site and the distinct electronic and steric environments created by the nitro group's location. For example, in a study of nitro-substituted chalcones, the position of the nitro group influenced interactions with amino acid residues in a target protein. A nitro group in the ortho position was able to form a conventional hydrogen bond with an arginine residue, an interaction not observed with other isomers. mdpi.com

In the context of anti-inflammatory nitrobenzamide derivatives, molecular docking studies have shown that the orientation and number of nitro groups are critical for efficient binding to enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net This highlights that positional isomerism directly impacts the binding affinity and, consequently, the biological potency of the molecule.

Influence of Nitro Group Reduction on Activity

The reduction of the nitro group is a critical metabolic transformation that can dramatically alter the biological profile of a nitrobenzamide derivative. svedbergopen.com This reduction can proceed through several intermediates, including nitroso and hydroxylamine species, ultimately yielding an amine (-NH₂) group. nih.govnih.gov This transformation is significant because it changes the electronic properties of the substituent from strongly electron-withdrawing (NO₂) to electron-donating (NH₂). nih.gov

This metabolic activation is often essential for the compound's therapeutic effect. svedbergopen.comresearchgate.net For instance, the reduction can act as a "trigger," leading to the formation of reactive species that can form covalent bonds with biological targets like DNA. nih.gov However, this same process can also be linked to toxicity. nih.govsvedbergopen.com Various reagents and conditions can be employed to achieve this reduction chemically, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or the use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media. commonorganicchemistry.comwikipedia.org The choice of reducing agent is critical, as some methods can selectively reduce the nitro group in the presence of other sensitive functional groups. stackexchange.com

Effects of N-Substituents on Amide Linkage and Molecular Recognition

The amide linkage is a cornerstone of peptide and protein structure and is prevalent in many pharmaceuticals. nih.govnanobioletters.com Introducing substituents on the amide nitrogen (N-substituents) can significantly alter a molecule's physicochemical properties and its ability to engage in molecular recognition. These substituents can influence the reactivity of the amide, its basicity, and its susceptibility to hydrolysis. fiveable.me

The electronic properties of the amide are characterized by a conjugated system where the nitrogen's lone pair of electrons can delocalize into the adjacent carbonyl group. auburn.edu This resonance is affected by N-substituents. Attaching electronegative atoms to the amide nitrogen can reduce this resonance stabilization. nih.gov Furthermore, N-substituents introduce steric hindrance, which can affect the rate and selectivity of reactions involving the amide. fiveable.me Bulky N-substituents may slow down or prevent reactions like hydrolysis. fiveable.me In structure-activity relationships, modifying N-substituents allows for the fine-tuning of a compound's properties to optimize its interaction with a biological target, affecting solubility, reactivity, and binding affinity. fiveable.me

Correlation of Substituent Electronic and Steric Effects with Biological Profiles

The biological activity of nitrobenzamide derivatives is highly dependent on the electrostatic and steric effects of their substituents. nih.gov A central principle of SAR is that altering a molecule's structure, such as by adding or modifying substituents, can lead to changes in its biological profile. drugdesign.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent significantly influences how the molecule interacts with its biological target. The nitro group is a classic example of a strong electron-withdrawing group, which impacts the electron density distribution across the entire molecule. nih.gov Conversely, groups like hydroxyl (-OH) and amine (-NH₂) are electron-donating. The Hammett equation is a well-established tool in medicinal chemistry that describes the impact of a substituent's electronic properties on the reactivity of a molecule. nih.gov The transformation of a nitro group (σp = +0.78) to an amine group (σp = -0.66) represents a dramatic shift in electronic character, which in turn profoundly affects biological activity. nih.gov

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within a receptor's binding pocket. Bulky substituents can prevent a molecule from binding effectively, while in other cases, they may enhance binding by creating favorable van der Waals interactions. fiveable.me Computational descriptors can be developed to quantify these molecular steric effects, such as a molecular volume index (MVI), which can then be correlated with biological activity in QSAR studies. nih.gov

In a SAR study of N-substituted benzamides as antitumor agents, it was found that a chlorine atom or a nitro group on the benzamide ring largely decreased the anti-proliferative activity, indicating a negative electronic or steric influence in that specific context. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.com This predictive approach is invaluable in drug design for optimizing lead compounds and designing new molecules with enhanced potency. researchgate.netyoutube.com

For nitrobenzamide derivatives, QSAR studies have been successfully employed to understand the structural features essential for their biological effects. In an analysis of 3-Nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors, several QSAR models were developed.

2D-QSAR: A 2D-QSAR model was established that showed a strong correlation between the structural features and the inhibitory activity. nih.gov The key descriptors identified were the counts of hydroxyl groups (SsOHcount) and nitro groups (SddsN count), indicating that the presence of these specific functional groups is the most relevant molecular property for the observed activity. nih.govresearchgate.net

3D-QSAR: A three-dimensional QSAR model, using a k-nearest neighbor molecular field analysis (kNN-MFA) approach, was also constructed. nih.gov This model considered the influence of steric, electrostatic, and hydrophobic fields, providing a more detailed understanding of how the spatial arrangement of atoms and charges affects activity. researchgate.net The resulting pharmacophore model identified three essential features for activity: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.govresearchgate.net

The statistical robustness of these models is critical for their predictive power. Key statistical parameters used to validate QSAR models include:

r² (Correlation Coefficient): Measures the goodness of fit for the training set.

q² (Cross-validated Correlation Coefficient): Assesses the internal predictive ability of the model.

pred_r² (External Predictive Ability): Measures the model's ability to predict the activity of an external test set of compounds.

The table below summarizes the statistical results for the QSAR models developed for 3-Nitro-2,4,6-trihydroxybenzamide derivatives. nih.gov

Model TypeMethodpred_r²Key Descriptors/Features
2D-QSAR Multiple Linear Regression0.85440.71390.7753SsOHcount, SddsN(nitro)count
3D-QSAR kNN-MFA (SA-PLS)0.85170.76940.7381Steric, Electrostatic, Hydrophobic Fields

These QSAR models serve as powerful predictive tools, enabling the design of novel, more potent nitrobenzamide derivatives prior to their chemical synthesis, thereby streamlining the drug discovery process. nih.gov

Rational Design of Novel 3-Hydroxy-4-nitrobenzamide Analogs Based on SAR Findings

The exploration of the structure-activity relationships (SAR) within the nitrobenzamide chemical class has provided crucial insights into the molecular features that govern their biological activities. While direct and extensive SAR studies on this compound are not abundantly available in public literature, a comprehensive analysis of related nitrobenzamide derivatives allows for the rational design of novel analogs with potentially enhanced or modulated activities. The design of these new chemical entities is primarily guided by established principles from medicinal chemistry, focusing on modifications of the core scaffold to optimize interactions with biological targets.

Key structural components of the this compound molecule that are prime candidates for modification include the benzamide ring, the amide linker, and the specific positioning of the hydroxyl and nitro substituents. The overarching goal of these modifications is to systematically probe the chemical space around the parent molecule to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Substituent Modification on the Aromatic Ring:

A primary strategy in the rational design of new analogs involves the introduction, removal, or replacement of substituents on the phenyl ring. The existing hydroxyl and nitro groups on the this compound scaffold are critical determinants of its electronic and steric properties, and by extension, its biological activity.

For instance, in studies on related nitrobenzamide derivatives, the position and nature of the nitro group have been shown to be pivotal for activity. Shifting the nitro group to different positions on the aromatic ring can significantly alter the molecule's electrostatic potential and its ability to form key interactions, such as hydrogen bonds or charge-transfer complexes, with a biological target.

Alterations to the Amide Linker:

The amide bond in this compound serves as a crucial linker and is often involved in hydrogen bonding interactions with target proteins. The rational design of novel analogs frequently involves modifications to this linker to enhance binding affinity and selectivity.

One common approach is the N-alkylation or N-arylation of the amide nitrogen. Introducing various substituents at this position can explore new binding pockets within the target protein and also impact the molecule's solubility and cell permeability. For example, the synthesis of a series of N-benzyl and N-pyridinylmethyl analogs of dinitrobenzamides has been reported in the pursuit of new antitubercular agents. rhhz.net This highlights a design strategy where the amide nitrogen is functionalized to extend the molecule into new regions of the target's binding site.

Bioisosteric Replacement:

Another powerful tool in rational drug design is the concept of bioisosteric replacement. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties.

In the context of this compound, the amide functional group could be replaced with other linkers such as a thioamide, an ester, or a sulfonamide. Each of these replacements would alter the hydrogen bonding capacity, rotational freedom, and electronic distribution of the linker, potentially leading to a different pharmacological profile.

Similarly, the nitro group, which is a strong electron-withdrawing group, could be replaced with other bioisosteres like a cyano group or a sulfone. Such modifications can fine-tune the electronic properties of the aromatic ring and may also impact the compound's metabolic fate, as nitro groups can sometimes be associated with toxicity.

The following table summarizes some of the proposed modifications for the rational design of novel this compound analogs based on general SAR principles observed in related nitrobenzamide series.

Modification StrategyTarget MoietyProposed ModificationRationale
Ring Substitution Phenyl RingIntroduction of halogens (F, Cl, Br)Modulate lipophilicity and electronic properties.
Phenyl RingAddition of small alkyl groups (e.g., methyl)Probe for steric tolerance in the binding pocket.
Phenyl RingReplacement of hydroxyl with methoxy groupAlter hydrogen bonding capacity and lipophilicity.
Amide Modification Amide NitrogenN-alkylation or N-arylationExplore additional binding interactions and improve pharmacokinetic properties.
Bioisosteric Replacement Amide GroupReplacement with thioamide or sulfonamideModify linker properties and hydrogen bonding patterns.
Nitro GroupReplacement with cyano or sulfone groupFine-tune electronic properties and potentially reduce metabolic liabilities.

The systematic application of these design principles, coupled with computational modeling and subsequent chemical synthesis and biological evaluation, forms the basis of a rational approach to discovering novel this compound analogs with desired therapeutic profiles. For instance, the design and synthesis of novel 4-substituted-3-nitrobenzamide derivatives have been explored for their anti-tumor activities, indicating that modifications at the 4-position are a viable strategy for generating biologically active compounds. nih.govresearchgate.net

Supramolecular Chemistry and Crystal Engineering of 3 Hydroxy 4 Nitrobenzamide Systems

Design and Synthesis of Cocrystals and Salts Involving 3-Hydroxy-4-nitrobenzamide

The design of cocrystals and salts of this compound is rooted in the principles of molecular recognition and supramolecular synthons. The molecule's functional groups—amide, hydroxyl, and nitro—offer predictable hydrogen bonding capabilities. The amide group can form robust self-complementary dimers through N-H⋯O hydrogen bonds, a common motif in primary amides. Furthermore, the hydroxyl and amide groups can act as effective donors to interact with complementary acceptors in co-former molecules, such as the nitrogen on a pyridine (B92270) ring or the carbonyl oxygen of a carboxylic acid. Conversely, the carbonyl oxygen, nitro group, and hydroxyl oxygen are potent hydrogen bond acceptors.

The selection of co-formers is guided by these potential interactions to create specific, stable supramolecular heterosynthons. acs.org For instance, dicarboxylic acids are often used as co-formers with amides to form reliable acid-amide heterosynthons. researchgate.net Given the acidic nature of the phenolic proton, strong bases could lead to salt formation through proton transfer.

Common methods for synthesizing these multicomponent crystals include:

Solution-Based Methods: Slow evaporation from a common solvent is a widely used technique to grow high-quality single crystals suitable for X-ray diffraction. nih.gov In this method, stoichiometric amounts of this compound and the selected co-former are dissolved, and the solvent is allowed to evaporate gradually. nih.gov Other techniques include cooling crystallization and reaction cocrystallization, where supersaturation is induced to precipitate the cocrystal phase. acs.orgnih.gov

Solid-State Methods: Techniques such as liquid-assisted grinding or slurry conversion are also employed. Slurry conversion involves suspending the components in a solvent where they have limited solubility. The system then equilibrates to the most stable solid phase, which is often the cocrystal. acs.org

While specific cocrystals of this compound are not extensively detailed in the reviewed literature, the established reliability of synthons involving its constituent functional groups provides a strong basis for the rational design of its multicomponent crystalline forms.

Analysis of Hydrogen Bonding Motifs and Networks in Solid State

Hydrogen bonds are the dominant interactions that direct the assembly of this compound molecules in the solid state. Their strength, directionality, and predictability are key to understanding the resulting crystal structures. Analysis of these bonds can be divided into intramolecular and intermolecular interactions.

The molecular structure of this compound features a hydroxyl group positioned ortho to a nitro group on the benzene (B151609) ring. This arrangement strongly favors the formation of an intramolecular O-H⋯O hydrogen bond. nih.gov This interaction creates a six-membered pseudo-ring, commonly referred to as an S(6) motif. nih.gov

The formation of this intramolecular hydrogen bond has significant conformational consequences:

It rigidly holds the hydroxyl and nitro groups in the plane of the aromatic ring.

It satisfies the primary hydrogen bond donor capacity of the hydroxyl group internally, which can affect its participation in intermolecular interactions.

Studies on analogous molecules, such as 4-hydroxy-3-nitrobenzaldehyde (B41313), confirm the presence of this strong intramolecular O-H⋯O hydrogen bond, which coexists with intermolecular hydrogen bonds. nih.gov This internal bonding is a critical and predictable feature that must be considered when engineering crystal structures based on this molecule.

Despite the presence of an intramolecular hydrogen bond, this compound retains multiple sites for robust intermolecular interactions. The primary amide group is a potent source of hydrogen bonding, featuring two N-H donor sites and a C=O acceptor site.

N-H⋯O Bonds: These are among the strongest and most directional intermolecular interactions. The amide N-H groups can bond to the carbonyl oxygen of a neighboring amide, forming classic amide-amide dimers or chains. They can also bond to the oxygen atoms of the nitro group or the hydroxyl group of an adjacent molecule.

O-H⋯O Bonds: While the hydroxyl group is engaged in an intramolecular bond, it is possible for it to participate in bifurcated or three-center hydrogen bonds, or for the oxygen atom to act as an acceptor. mdpi.com More commonly, in cocrystals, the hydroxyl group might interact with a stronger acceptor from a co-former molecule.

C-H⋯O Bonds: Weaker C-H⋯O hydrogen bonds, where activated aromatic C-H groups act as donors, also play a crucial role in stabilizing the crystal packing. nih.gov These interactions help to link primary supramolecular motifs, such as chains or sheets, into a three-dimensional network. nih.gov

In the crystal structure of the related compound methyl 4-hydroxy-3-nitrobenzoate, molecules are linked by O-H⋯O and C-H⋯O contacts to form centrosymmetric dimers, which are then further assembled into sheets. mdpi.comresearchgate.net A similar interplay of strong N-H⋯O and weaker C-H⋯O bonds can be expected to dictate the aggregation of this compound.

Table 1: Potential Hydrogen Bond Geometries in this compound Systems Data is illustrative and based on analogous structures reported in the literature.

Donor (D)Hydrogen (H)Acceptor (A)TypeTypical D⋯A Distance (Å)Role in Structure
O-HHO (nitro)Intramolecular~2.6Conformational restraint, S(6) motif nih.govnih.gov
N-HHO (carbonyl)Intermolecular2.8 - 3.1Dimer or chain formation nih.gov
N-HHO (nitro)Intermolecular2.9 - 3.2Linking primary motifs
C-HHO (carbonyl/nitro)Intermolecular3.2 - 3.53D network stabilization mdpi.comnih.gov

Characterization of Supramolecular Aggregation Patterns (Chains, Ribbons, Sheets, 3D Networks)

The specific hydrogen bonds and other non-covalent interactions combine to form recognizable supramolecular aggregation patterns. The dimensionality of these patterns describes how the molecules are organized in the crystal.

Chains (1D): Molecules can be linked end-to-end through strong, directional interactions, such as head-to-tail N-H⋯O hydrogen bonds, to form one-dimensional chains. nih.gov For example, the intermolecular O-H⋯O(aldehyde) bond in 4-hydroxy-3-nitrobenzaldehyde results in a linear chain structure. nih.gov

Ribbons and Sheets (2D): One-dimensional chains can be further linked side-by-side through weaker interactions to form two-dimensional structures like ribbons or sheets. nih.gov For instance, hydrogen-bonded chains might be cross-linked by C-H⋯O bonds or π-stacking interactions to form a planar sheet. In the crystal of methyl 4-hydroxy-3-nitrobenzoate, hydrogen-bonded dimers are linked into infinite sheets. mdpi.comresearchgate.net

3D Networks: The final crystal structure is typically a three-dimensional network formed by the packing of sheets or the interpenetration of multiple independent networks. nih.gov Stacking of 2D sheets, facilitated by π–π interactions and other weak forces, is a common way to build the full 3D architecture.

The final aggregation pattern is a result of a delicate balance between the strongest available hydrogen bonds forming the primary structure and weaker interactions that assemble these into a higher-dimensional array.

Application of Crystal Engineering Principles for Controlled Solid-State Architectures

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The functional groups on this compound make it a valuable component for applying these principles.

The primary strategy involves the use of supramolecular synthons—robust and predictable patterns of intermolecular interactions. By understanding the hierarchy and reliability of the synthons that this compound can form (e.g., intramolecular S(6) motif, amide-amide dimers, acid-amide heterosynthons), it becomes possible to rationally design multicomponent crystals.

For example, by selecting a co-former with two carboxylic acid groups at a specific distance, one could direct the assembly of this compound molecules into a linear tape or a discrete cyclic assembly. Similarly, using a halogenated co-former could introduce halogen bonding as a specific, directional tool to guide the crystal packing in a predetermined manner, complementing the existing hydrogen bond network. researchgate.net This rational control over the solid-state architecture is the core of crystal engineering and allows for the potential modification of physicochemical properties such as solubility, stability, and melting point. acs.org

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Interactions

Data for this compound is not available.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

The development of sustainable and efficient synthetic routes to 3-Hydroxy-4-nitrobenzamide and its derivatives is a primary area for future research. Traditional methods for forming amide bonds and introducing nitro groups often rely on harsh reagents and produce significant waste. researchgate.net Modern synthetic chemistry offers a toolkit of greener alternatives that could be explored.

Enzymatic Amidation: Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign method for amide bond formation. nih.gov Future studies could investigate the enzymatic coupling of a suitable 3-hydroxy-4-nitrobenzoic acid precursor with ammonia (B1221849) or amines in green solvents, such as cyclopentyl methyl ether. nih.gov This approach would minimize the use of hazardous coupling agents and simplify purification.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild, ambient conditions. acs.orgresearchgate.netnih.gov Research could focus on developing a photocatalytic amidation of 3-hydroxy-4-nitrobenzoic acid or its esters. acs.orgnih.gov Furthermore, photocatalytic methods could be explored for the late-stage functionalization of the benzamide (B126) scaffold itself. researchgate.net

Continuous Flow Technology: Migrating the synthesis to a continuous flow setup could offer significant advantages in terms of safety, scalability, and process control. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time) and can enable the use of hazardous reagents in a more contained and safer manner. Sustainable protocols for amidation in water using continuous slurry-flow technology have been developed and could be adapted. acs.org

A comparative overview of these potential green synthetic approaches is presented in Table 1.

Methodology Potential Advantages Key Research Question
Enzymatic AmidationHigh selectivity, mild conditions, biodegradable catalyst, reduced waste.Can an efficient enzymatic process be developed for the specific substrate?
Photocatalytic SynthesisUse of renewable light energy, ambient temperature operation, novel reactivity. researchgate.netWhat photocatalyst and reaction conditions are optimal for the desired transformation?
Continuous Flow ChemistryEnhanced safety, scalability, precise process control, improved yield. acs.orgHow can the reaction be optimized in a flow reactor for maximum efficiency and purity?

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, particularly in novel synthetic regimes like flow chemistry, the use of advanced spectroscopic techniques for real-time, in situ reaction monitoring is crucial. This falls under the umbrella of Process Analytical Technology (PAT), a framework defined by the U.S. Food and Drug Administration to design, analyze, and control manufacturing processes through the measurement of critical parameters. wikipedia.orghamiltoncompany.com

Future research should focus on implementing PAT tools to gain a deeper understanding of the reaction kinetics, identify transient intermediates, and ensure process robustness.

Raman Spectroscopy: This technique is highly suitable for in situ monitoring as it is non-destructive and can be performed using fiber-optic probes immersed directly in the reaction vessel or integrated into a flow reactor. irdg.organton-paar.comresearchgate.net Raman spectroscopy can track the consumption of reactants and the formation of products by monitoring their unique vibrational fingerprints. spectroscopyonline.com For reactions involving low concentrations, Ultraviolet-Resonance Raman (UV-RR) could be employed to enhance sensitivity. oxinst.com

FTIR Spectroscopy: Similar to Raman, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful PAT tool for tracking the concentration of key species in real-time, providing valuable kinetic data. youtube.com

The integration of these techniques allows for the creation of detailed reaction profiles, facilitating rapid optimization and ensuring consistent product quality. youtube.com

High-Throughput Screening Technologies for Derivative Discovery

The this compound scaffold is an ideal candidate for the creation of large chemical libraries for high-throughput screening (HTS). HTS utilizes robotics, automation, and sensitive detectors to rapidly test millions of chemical compounds for a specific biological or material property. wikipedia.orgbmglabtech.com This approach can dramatically accelerate the discovery of new drug leads or functional materials. chemcopilot.comnih.gov

Combinatorial Chemistry: By systematically varying the substituents on the aromatic ring, the amide nitrogen, or by modifying the hydroxyl and nitro groups, a vast library of this compound derivatives can be generated.

Screening for Biological Activity: Benzamide derivatives are known to exhibit a wide range of biological activities. nih.govacs.org An HTS campaign could screen the derivative library against various biological targets, such as enzymes or receptors, to identify "hits" for drug discovery programs. bmglabtech.comsygnaturediscovery.com For example, nitrobenzamide derivatives have been evaluated for anti-inflammatory activity.

Materials Discovery: HTS is also applicable to materials science. chemcopilot.com Derivatives could be screened for properties such as fluorescence, non-linear optical activity, or their ability to form organized structures like liquid crystals or gels.

A hypothetical HTS workflow is outlined in Table 2.

Step Description Technology Utilized
1. Library Generation Synthesis of a diverse library of this compound derivatives using automated parallel synthesis.Robotic liquid handlers, automated synthesizers.
2. Assay Miniaturization Development of a robust assay in a high-density format (e.g., 384- or 1536-well plates).Microplate readers, automated liquid handlers.
3. High-Throughput Screen Automated testing of the entire compound library against the biological or material target.Integrated robotic systems, sensitive detectors (fluorescence, luminescence). nih.gov
4. Data Analysis Computational analysis of large datasets to identify active compounds ("hits") and eliminate false positives.Specialized informatics software, statistical analysis.

Integration of Multiscale Computational Modeling with Experimental Data

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving significant time and resources. A future research direction would be to create a synergistic loop between computational modeling and experimental validation for this compound and its derivatives.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.com This method is invaluable for understanding reaction mechanisms, predicting reactivity, and interpreting experimental spectroscopic data. coe.eduacs.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in various solvents or interacting with a biological target like a protein. researchgate.netrsc.orgbioinformaticsreview.comannualreviews.org This can provide insights into solubility, conformational preferences, and binding modes.

By integrating these computational models with experimental data from synthesis and screening, researchers can build robust structure-property and structure-activity relationships (SAR), leading to a more rational design of new molecules with desired functions.

Development of Advanced Materials Based on this compound Scaffolds

The functional groups on this compound make it an attractive building block (synthon) for the construction of advanced materials.

Polymers: The hydroxyl and amide groups can participate in polymerization reactions. For instance, the hydroxyl group could be used to form polyesters or polyethers, while the entire molecule could be incorporated into polyamides. The nitro group could be reduced to an amine, providing an additional reactive site for polymerization.

Metal-Organic Frameworks (MOFs): The molecule could be functionalized with additional carboxylic acid groups to serve as a ligand for the construction of MOFs. The nitro and hydroxyl groups would then be oriented within the pores of the MOF, potentially imparting specific properties such as selective gas adsorption or catalytic activity.

Non-linear Optical (NLO) Materials: Aromatic compounds with strong electron-donating (hydroxyl) and electron-withdrawing (nitro) groups often exhibit NLO properties. The potential for intramolecular hydrogen bonding could help enforce a non-centrosymmetric arrangement in the solid state, which is a prerequisite for second-order NLO activity.

Contribution to Fundamental Understanding of Structure-Function Relationships in Organic Chemistry

Systematic studies on this compound and its derivatives can provide valuable data for understanding fundamental concepts in physical organic chemistry.

Substituent Effects: The molecule is an excellent model system for studying the interplay of electron-donating and electron-withdrawing groups on an aromatic ring. The nitro group is a strong deactivating, meta-directing group in electrophilic aromatic substitution, while the hydroxyl group is an activating, ortho-para director. fiveable.meblogspot.comwikipedia.orgyoutube.com Investigating the reactivity of the aromatic ring would provide insights into the combined influence of these competing groups.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the ortho-hydroxyl group and the nitro group, or between the hydroxyl group and the amide carbonyl, can significantly influence the molecule's conformation and properties. acs.orgresearchgate.netrsc.orgnih.gov Studying these interactions would contribute to the broader understanding of how non-covalent interactions dictate molecular shape and function. pnas.org

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-4-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves nitration and benzamide formation. Key steps include:

  • Nitration Control : Use a mixture of concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to prevent over-nitration. Stepwise addition of reagents minimizes side reactions .
  • Amidation : React the nitrobenzoic acid intermediate with ammonium chloride or urea in the presence of thionyl chloride to form the benzamide moiety. Solvent selection (e.g., dichloromethane) and reaction time (4–5 hours at room temperature) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement and ORTEP-III for graphical representation of hydrogen bonding and molecular packing .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^{13}C spectra to verify the hydroxy (-OH), nitro (-NO2_2), and benzamide groups.
    • FTIR : Confirm functional groups via peaks at ~3300 cm1^{-1} (O-H stretch), ~1520 cm1^{-1} (N-O asymmetric stretch), and ~1660 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Cross-Validation : Compare hydrogen-bonding patterns from X-ray data (e.g., O-H···O interactions) with NMR solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) to assess conformational flexibility .
  • Computational Modeling : Use Density Functional Theory (DFT) to simulate spectroscopic profiles and overlay them with experimental data. Discrepancies may arise from crystal packing forces not present in solution .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability to determine if degradation during analysis affects spectral interpretations .

Q. What computational strategies are effective for predicting the reactivity of this compound in biological or material science applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., oxidoreductases) or DNA, leveraging PubChem’s 3D conformer database for ligand preparation .
  • Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites. The nitro group’s electron-withdrawing effect enhances the reactivity of the hydroxy group for functionalization .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solubility and stability in polar aprotic solvents (e.g., DMF), which are critical for catalytic or polymerization applications .

Q. How can researchers design experiments to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm. The nitro group may hydrolyze under alkaline conditions .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from high-temperature degradation data .

Research Application Questions

Q. What strategies are recommended for functionalizing this compound to develop bioactive analogs?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (e.g., Cl) at the meta position using N-chlorosuccinimide (NCS) in acetic acid, leveraging the directing effects of the hydroxy and nitro groups .
  • Click Chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance binding affinity for biological targets .
  • Reduction Reactions : Catalytically reduce the nitro group to an amine using H2_2/Pd-C, enabling further coupling (e.g., amidation) for drug discovery .

Q. How can researchers leverage crystallographic data to predict the material properties of this compound derivatives?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to correlate crystal packing with thermal stability or solubility .
  • Mechanical Properties : Use Nanoindentation on single crystals to measure hardness and elastic modulus, which are influenced by hydrogen-bonding networks .
  • Optical Properties : Calculate band gaps from UV-Vis spectra and compare with DFT-predicted electronic transitions for optoelectronic applications .

Data Management & Reproducibility

Q. What practices ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • FAIR Data Principles : Deposit raw crystallographic data (e.g., CIF files) in repositories like Chemotion or RADAR4Chem with detailed metadata .
  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN to document reaction parameters (e.g., stirring speed, humidity) that impact crystallinity .
  • Collaborative Tools : Share spectroscopic data via platforms like nmrXiv to enable cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.